molecular formula C10H18O3 B14872155 2-(1-(Diethoxymethyl)cyclopropyl)oxirane

2-(1-(Diethoxymethyl)cyclopropyl)oxirane

Cat. No.: B14872155
M. Wt: 186.25 g/mol
InChI Key: CORHCIFNPPOCRH-UHFFFAOYSA-N
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Description

2-(1-(Diethoxymethyl)cyclopropyl)oxirane is an epoxide (oxirane) derivative featuring a cyclopropane ring substituted with a diethoxymethyl group at the 1-position. The oxirane ring is directly attached to the cyclopropyl group at the 2-position. This compound combines the inherent ring strain of cyclopropane with the reactivity of an epoxide, modulated by the electron-donating diethoxymethyl group.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-[1-(diethoxymethyl)cyclopropyl]oxirane

InChI

InChI=1S/C10H18O3/c1-3-11-9(12-4-2)10(5-6-10)8-7-13-8/h8-9H,3-7H2,1-2H3

InChI Key

CORHCIFNPPOCRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1(CC1)C2CO2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Diethoxymethyl)cyclopropyl)oxirane typically involves the formation of the cyclopropyl group followed by the introduction of the oxirane ring. One common method involves the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to form phenylacrolein diethyl acetal. This intermediate can then undergo dichlorocarbenation and transacetalization with ethylene glycol to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane and oxirane synthesis can be applied, often involving the use of high-pressure reactors and specialized catalysts to achieve the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Diethoxymethyl)cyclopropyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The cyclopropyl group can be reduced to form more stable alkanes.

    Substitution: Both the oxirane and cyclopropyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated products.

    Reduction: Alkanes and other reduced hydrocarbons.

    Substitution: Various substituted cyclopropyl and oxirane derivatives.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Substituents

Example Compound : 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS: 134818-68-1)

  • Molecular Formula : C₁₂H₁₂Cl₂O
  • Molecular Weight : 243.13 g/mol
  • Key Features: Two chlorine atoms: one on the cyclopropane ring and another on the benzyl group. Enhanced electrophilicity of the epoxide due to electron-withdrawing Cl substituents.
  • Reactivity : The chlorine atoms increase the susceptibility of the epoxide to nucleophilic attack, making this compound highly reactive in ring-opening reactions. This contrasts with 2-(1-(Diethoxymethyl)cyclopropyl)oxirane, where the diethoxymethyl group likely stabilizes the epoxide through electron donation .

Alkyl-Substituted Epoxides

Example Compound : Oxirane, 2-methyl-2-(1-methylethyl) (CAS: 72221-03-5)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Features: Branched alkyl groups (methyl and isopropyl) attached to the epoxide. No cyclopropane ring, resulting in lower ring strain.
  • Physical Properties : Lower molecular weight and higher volatility compared to cyclopropane-containing epoxides. The absence of a cyclopropyl group reduces steric hindrance, facilitating reactions at the epoxide .

Glycidyl Ether Derivatives

Example Compound : Oxirane, [(1-methylethoxy)methyl] (Isopropyl glycidyl ether, CAS: 4016-14-2)

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Key Features :
    • Isopropoxy group attached to the epoxide via a methylene bridge.
    • Commonly used as a reactive diluent in epoxy resins.
  • Comparison: Unlike 2-(1-(Diethoxymethyl)cyclopropyl)oxirane, this compound lacks a cyclopropane ring, simplifying its synthesis. The isopropoxy group enhances solubility in nonpolar solvents .

Cyclopropane-Containing Pharmaceutical Intermediates

Example Compound : 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid (CAS: 162515-68-6)

  • Molecular Formula : C₆H₁₀O₂S
  • Molecular Weight : 146.21 g/mol
  • Key Features :
    • Cyclopropane ring with a mercaptomethyl and acetic acid substituent.
    • Intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist.
  • Relevance : Highlights the pharmaceutical utility of cyclopropane derivatives. The absence of an epoxide in this compound underscores the unique reactivity profile of 2-(1-(Diethoxymethyl)cyclopropyl)oxirane .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-(1-(Diethoxymethyl)cyclopropyl)oxirane C₁₀H₁₈O₃* 186.24 Diethoxymethyl, cyclopropyl Stabilized epoxide, potential prodrug
2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane C₁₂H₁₂Cl₂O 243.13 Cl, benzyl, cyclopropyl High reactivity, agrochemical intermediate
Oxirane, [(1-methylethoxy)methyl] C₆H₁₂O₂ 116.16 Isopropoxy Polymer chemistry, low toxicity
Oxirane, 2-methyl-2-(1-methylethyl) C₆H₁₂O 100.16 Branched alkyl High volatility, solvent applications
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 146.21 Mercaptomethyl, acetic acid Pharmaceutical intermediate

*Inferred molecular formula based on structural analysis.

Research Findings and Implications

  • Reactivity Trends : Electron-donating groups (e.g., diethoxymethyl) stabilize epoxides, while electron-withdrawing groups (e.g., Cl) enhance reactivity. This dichotomy influences synthetic pathways and storage conditions .
  • This is absent in simpler alkyl epoxides .
  • Applications : Chlorinated derivatives (e.g., CAS 134818-68-1) are suited for agrochemicals, whereas glycidyl ethers (e.g., CAS 4016-14-2) dominate polymer industries. The target compound’s diethoxymethyl group may find use in prodrug design or as a protecting group .

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